molecular formula C30H26O10 B8259453 Afzelechin-(4alpha-->8)-epiafzelechin

Afzelechin-(4alpha-->8)-epiafzelechin

Cat. No.: B8259453
M. Wt: 546.5 g/mol
InChI Key: JESPWQGCCOLVKQ-UHFFFAOYSA-N
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Description

Afzelechin-(4alpha–>8)-epiafzelechin is a biflavonoid compound consisting of two molecules of afzelechin joined by a (4alpha–>8) linkage . Biflavonoids are a type of polyphenolic compound known for their antioxidant properties and potential health benefits. This compound is found in various plants and is of interest due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of afzelechin-(4alpha–>8)-epiafzelechin typically involves the coupling of two afzelechin molecules. This can be achieved through oxidative coupling reactions, often using catalysts such as metal ions or enzymes to facilitate the formation of the (4alpha–>8) linkage . The reaction conditions usually require a controlled environment with specific pH and temperature settings to ensure the proper formation of the biflavonoid structure.

Industrial Production Methods

Industrial production of afzelechin-(4alpha–>8)-epiafzelechin may involve the extraction of afzelechin from natural sources followed by chemical or enzymatic coupling to form the desired biflavonoid. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Afzelechin-(4alpha–>8)-epiafzelechin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce quinones, while reduction can yield different reduced forms of the compound. Substitution reactions can result in derivatives with modified functional groups .

Scientific Research Applications

Afzelechin-(4alpha–>8)-epiafzelechin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of afzelechin-(4alpha–>8)-epiafzelechin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Afzelechin-(4alpha–>8)-epiafzelechin can be compared with other similar biflavonoids, such as:

These comparisons highlight the uniqueness of afzelechin-(4alpha–>8)-epiafzelechin in terms of its specific molecular structure and biological activities.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESPWQGCCOLVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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